molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B8579274
CAS No.: 72851-20-8
M. Wt: 288.23 g/mol
InChI Key: NQUBBTRUCLIRBR-UHFFFAOYSA-N
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Description

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C14H7F3N4 and its molecular weight is 288.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

72851-20-8

Molecular Formula

C14H7F3N4

Molecular Weight

288.23 g/mol

IUPAC Name

7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-19-13-10(7-18)8-20-21(12)13/h1-6,8H

InChI Key

NQUBBTRUCLIRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C#N

solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.54 g. of 3-aminopyrazole-4-carbonitrile and 1.29 g. of 3-hydroxy-3'-(trifluoromethyl)acrylophenone acetate in 25 ml. of absolute ethanol is refluxed for 15 hours. The mixture is cooled and filtered giving a solid which is dissolved in methylene chloride and treated as described in Example 1, giving the desired product, m.p. 141°-142.5° C.
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Synthesis routes and methods II

Procedure details

A mixture of 3.15 g. of 3-dimethylamino-3'-(trifluoromethyl)acrylophenone and 1.40 g. of 3-aminopyrazole-4-carbonitrile in 25 ml. of glacial acetic acid is refluxed for 6 hours. The mixture is evaporated and the residue is treated as described in Example 1, giving the desired product, m.p. 144°-145° C.
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Synthesis routes and methods III

Procedure details

One gram of 7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and 5 ml. of phosphorus oxychloride is refluxed for 3 hours. The reaction mixture is evaporated to dryness and the residue is dissolved in methylene chloride, washed with saturated sodium bicarbonate solution, dried with anhydrous sodium sulfate. After passing through a short pad of hydrous magnesium silicate with eluent methylene chloride. Concentration of the eluent with addition of n-hexane gives the product, m.p. 141°-143° C.
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Synthesis routes and methods IV

Procedure details

A mixture of 0.95 g. of 3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine, 0.45 g. cuprous cyanide and 25 ml. of dimethylformamide is refluxed for 16 hours. Evaporation of the reaction mixture gave a residue which was triturated with methylene chloride. The methylene chloride solution is passed through a short column of hydrous magnesium silicate. The effluent is collected and refluxed on a steam bath with gradual addition of n-hexane and the desired nitrile crystallized from solution, m.p. 141°-143° C.
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3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine
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